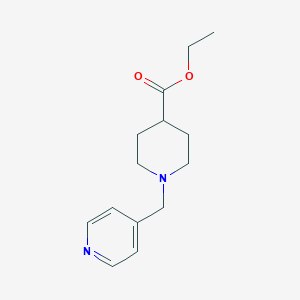

1-Pyridin-4-ylmethylpiperidine-4-carboxylic acid ethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Chemical Properties

X-ray Powder Diffraction Data : The compound has been used as an important intermediate in the synthesis of the anticoagulant, apixaban. It demonstrates specific crystallographic properties, aiding in its identification and quality control in pharmaceutical manufacturing (Wang et al., 2017).

Ligand Synthesis : It is involved in the synthesis of ligands for metal complexes and semiconductors. These ligands can lower energy absorption in metal complexes and provide a tether for semiconductor surfaces (Zong, Zhou, & Thummel, 2008).

Synthesis of Functionalized Pyridines : It contributes to the creation of various pyridine derivatives, showcasing its versatility in organic synthesis and potential applications in developing novel compounds (Mekheimer, Mohamed, & Sadek, 1997).

Antioxidant Activity : Certain derivatives show remarkable antioxidant activity, indicating potential for therapeutic applications (Zaki et al., 2017).

Electrochemical Studies : Research on similar compounds suggests insights into their reactivity in electrochemical and chemical oxidation reactions, which could be relevant for energy storage or conversion applications (Vigante et al., 1984).

Peptide Chemistry

- Carboxyl-Protection in Peptides : The compound has been used in protecting the carboxyl group of amino acids or peptides during synthesis, demonstrating its importance in peptide chemistry (Chantreux et al., 1984).

Pharmaceutical Applications

- Antiviral Activity : Some derivatives exhibit significant antiviral activity against viruses like Herpes simplex, which underscores its potential in developing antiviral agents (Bernardino et al., 2007).

Analytical Chemistry

- Characterization of Protein Amino Acids : It's been used in the characterization of protein amino acids using gas chromatography/mass spectrometry, highlighting its role in analytical chemistry (Vatankhah & Moini, 1994).

Fluorophore Synthesis

- Fluorophore Development : The compound plays a role in the synthesis of fluorophore derivatives, which are crucial in biological imaging and diagnostics (Yan et al., 2018).

特性

IUPAC Name |

ethyl 1-(pyridin-4-ylmethyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-14(17)13-5-9-16(10-6-13)11-12-3-7-15-8-4-12/h3-4,7-8,13H,2,5-6,9-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUOSTHKSMZNTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40435377 |

Source

|

| Record name | Ethyl 1-[(pyridin-4-yl)methyl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyridin-4-ylmethylpiperidine-4-carboxylic acid ethyl ester | |

CAS RN |

138030-54-3 |

Source

|

| Record name | Ethyl 1-[(pyridin-4-yl)methyl]piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40435377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B163984.png)

![1-Propanol, 2-methyl-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-](/img/structure/B164024.png)